Product packaging for Caulilexin B(Cat. No.:)

Caulilexin B

Cat. No.: B1257145
M. Wt: 204.22 g/mol
InChI Key: UDUWINCMIJQMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caulilexin B is a phytoalexin, which is an antimicrobial secondary metabolite produced de novo by plants in response to stress, that was first isolated from cauliflower ( Brassica oleracea var. botrytis ) following abiotic elicitation such as UV light . It belongs to the class of indole phytoalexins, which are unique to cruciferous plants and characteristically contain an indole nucleus, often with sulfurous components . As a phytoalexin, its primary researched biological role is in plant defense. Studies have demonstrated that this compound possesses antifungal activity against several economically important pathogenic fungi, including Leptosphaeria maculans , Rhizoctonia solani , and Sclerotinia sclerotiorum . Furthermore, indole phytoalexins from crucifers, as a group, have been shown to exhibit significant antiproliferative effects in biological screenings, making them compounds of interest in anticancer research . The mechanism of action underlying these biological activities is an area of active investigation. This product is presented for research purposes to further explore its potential applications and biological pathways. This compound is offered with a commitment to high quality and reliability for the research community. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B1257145 Caulilexin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-[(1-methoxyindol-3-yl)methyl]formamide

InChI

InChI=1S/C11H12N2O2/c1-15-13-7-9(6-12-8-14)10-4-2-3-5-11(10)13/h2-5,7-8H,6H2,1H3,(H,12,14)

InChI Key

UDUWINCMIJQMRI-UHFFFAOYSA-N

Canonical SMILES

CON1C=C(C2=CC=CC=C21)CNC=O

Synonyms

caulilexin B

Origin of Product

United States

Natural Occurrence and Biosynthesis of Caulilexin B

Isolation and Identification from Brassica oleracea var. botrytis (Cauliflower)

Caulilexin B, along with its related compounds Caulilexin A and C, was first isolated from the florets of cauliflower (Brassica oleracea var. botrytis) researchgate.netnih.gov. The isolation process typically involves subjecting cauliflower florets to an elicitor, such as ultraviolet (UV) light, to induce the production of these defensive compounds researchgate.netnih.gov. Subsequent extraction and chromatographic techniques are then employed to separate and purify the individual caulilexins. The structural determination of these novel compounds was accomplished through comprehensive spectroscopic analysis nih.gov.

In addition to the caulilexins, other known phytoalexins were also identified in cauliflower extracts, including isalexin, S-(-)-spirobrassinin, 1-methoxybrassitin, and brassicanal C researchgate.netnih.gov. These findings highlight the complex chemical defense system present in Brassica vegetables.

Elicitation of this compound Production in Plants

The synthesis of this compound and other phytoalexins in plants is not constitutive but is instead induced by various external stimuli, which can be broadly categorized as biotic and abiotic stressors.

Response to Biotic Stressors (e.g., Fungal Pathogens)

Phytoalexins play a crucial role in plant defense against invading pathogens. The production of caulilexins has been shown to be a response to fungal pathogens researchgate.netnih.gov. These compounds exhibit antifungal activity against economically significant plant pathogens such as Leptosphaeria maculans, Rhizoctonia solani, and Sclerotinia sclerotiorum researchgate.netnih.gov. When a plant detects the presence of a pathogen, it activates a cascade of defense responses, including the synthesis of phytoalexins like this compound, at the site of infection to inhibit the growth and spread of the invading microorganism semanticscholar.org.

Induction by Abiotic Factors (e.g., UV Light)

Abiotic stressors can also trigger the production of phytoalexins. Ultraviolet (UV) light, in particular, has been demonstrated to be a potent elicitor of caulilexin synthesis in cauliflower florets researchgate.netsemanticscholar.orgresearchgate.net. This response is part of a broader plant acclimation strategy to potentially damaging environmental conditions nih.govresearchgate.netnih.gov. The induction of these secondary metabolites by UV radiation suggests a protective role against cellular damage.

Elicitor TypeSpecific ElicitorPlant Response
Biotic Fungal Pathogens (Leptosphaeria maculans, Rhizoctonia solani, Sclerotinia sclerotiorum)Induction of this compound production as a defense mechanism researchgate.netnih.gov
Abiotic UV LightStimulation of this compound biosynthesis in cauliflower florets researchgate.netsemanticscholar.orgresearchgate.net

Biosynthetic Pathway of Indole (B1671886) Phytoalexins Leading to this compound

The biosynthesis of this compound is part of the larger metabolic network that produces indole-containing defense compounds in cruciferous plants. This pathway originates from a common amino acid precursor and involves a series of enzymatic transformations.

Tryptophan as the Primary Precursor

The biosynthetic pathway of all indole phytoalexins, including the caulilexins, begins with the amino acid L-tryptophan researchgate.netfrontiersin.org. Tryptophan serves as the fundamental building block from which the characteristic indole ring structure of these compounds is derived nih.govnih.gov. The availability of tryptophan can influence the rate of synthesis of downstream products, highlighting its critical role as the primary precursor nih.govresearchgate.net.

Enzymatic Steps and Intermediates in this compound Biosynthesis

Following the initial conversion of tryptophan, the biosynthetic pathway proceeds through a series of intermediates, catalyzed by specific enzymes. While the complete and specific enzymatic pathway leading to this compound is a subject of ongoing research, the general pathway for indole phytoalexins in Brassica species provides a framework.

A key intermediate in the biosynthesis of many cruciferous phytoalexins is brassinin (B1667508) nih.gov. Brassinin itself is derived from indole glucosinolate, which is synthesized from tryptophan nih.gov. The pathway involves the action of myrosinase on indole glucosinolate to produce an unstable intermediate that is then converted to brassinin nih.gov. From brassinin, a diverse array of phytoalexins is formed through various modifications, including oxidation and rearrangement nih.gov.

While the direct enzymatic steps to this compound from these central intermediates are not fully detailed in the available research, it is understood that 1-methoxyindole-3-carboxaldehyde oxime is a reaction intermediate in the synthesis of various cruciferous phytoalexins researchgate.net. The formation of this compound likely involves a series of specific enzymatic reactions that modify a common indole-containing precursor.

Chemical Synthesis and Structural Modifications of Caulilexin B

Total Synthesis Methodologies for Caulilexin B

The first total synthesis of this compound was accomplished to confirm the structure assigned to the natural product isolated from cauliflower. oskar-bordeaux.fr Phytoalexins are often produced by plants in very small quantities, making chemical synthesis essential for obtaining sufficient amounts for biological evaluation. researchgate.netmdpi.com The synthesis of cruciferous phytoalexins, including the caulilexins, has been a focus of the Pedras research group, who first isolated and characterized these compounds. researchgate.netrsc.orgoskar-bordeaux.fr

While the specific, detailed reaction scheme for this compound's initial total synthesis is part of a larger body of work on phytoalexins, a general and logical synthetic pathway can be constructed based on established methods for creating C-3 substituted 1-methoxyindoles. researchgate.netchim.it The synthesis of related phytoalexins often begins with a suitably functionalized indole (B1671886) core. For C-3 substituted indoles, a common precursor is 1-methoxyindole-3-carboxaldehyde.

A plausible synthetic route to this compound (which is S-methyl-N-methoxy-1H-indole-3-carbodithioate) would involve the formation of a dithiocarbamate (B8719985) group at the C-3 position of the 1-methoxyindole (B1630564) scaffold. This can be achieved by reacting 1-methoxyindol-3-ylmethylamine with carbon disulfide, followed by methylation. The key amine intermediate can be formed from the corresponding aldehyde via reductive amination.

Table 1: Plausible Key Steps in the Total Synthesis of this compound

StepStarting MaterialReagents and ConditionsIntermediate/ProductPurpose
11-MethoxyindoleVilsmeier-Haack reaction (POCl₃, DMF)1-Methoxyindole-3-carboxaldehydeIntroduction of a functional group at the C-3 position.
21-Methoxyindole-3-carboxaldehydeMethoxylamine hydrochloride (CH₃ONH₂·HCl), reducing agent (e.g., NaBH₃CN)1-Methoxyindol-3-yl-N-methylmethanamineFormation of the key amine intermediate via reductive amination.
31-Methoxyindol-3-yl-N-methylmethanamine1. Carbon disulfide (CS₂), base (e.g., Et₃N) 2. Methyl iodide (CH₃I)This compoundFormation of the dithiocarbamate side chain and final methylation.

This approach allows for the systematic construction of the molecule, confirming its structure and providing material for further study. The development of synthetic routes is crucial as it opens the door to creating structural analogues not found in nature. researchgate.net

Strategies for the Preparation of this compound Analogues and Derivatives

The generation of analogues and derivatives of natural phytoalexins is a key strategy for exploring structure-activity relationships and developing compounds with enhanced biological properties. mdpi.com For this compound, several strategies can be employed, focusing on the modification of its 1-methoxyindole scaffold and the C-3 dithiocarbamate side chain.

One primary strategy involves the synthesis of glyoxylic analogs of 1-methoxyindole phytoalexins. mdpi.com This involves altering the side chain at the C-3 position. For instance, reacting a precursor like 1-methoxyindole-3-carboxaldehyde with various thiosemicarbazides can yield a library of thiosemicarbazone derivatives. chim.it Similarly, isothiocyanates can be used to generate a range of thiourea (B124793) analogs.

Another approach is the modification of the indole ring itself. Halogenation, such as the introduction of a fluorine atom at the C-5 position, has been successfully used to create analogues of other indole phytoalexins, a strategy that could be applied to the this compound scaffold. nih.gov

A third strategy involves creating more complex derivatives by building additional heterocyclic rings onto the indole core. The synthesis of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogues demonstrates how the C-3 position can be used as an anchor point to construct fused-ring systems, leading to entirely new molecular scaffolds with potentially novel activities. nih.gov

Table 2: Summary of Strategies for this compound Analogue Preparation

StrategyTarget SiteExample ModificationResulting Analogue ClassRationale
Side Chain ModificationC-3 PositionReaction with substituted thiosemicarbazidesThiosemicarbazone derivativesExplore the role of the sulfur-containing side chain in biological activity. chim.it
Ring SubstitutionIndole Core (e.g., C-5)Introduction of a halogen (e.g., Fluorine)Halogenated this compound analoguesAlter electronic properties and lipophilicity to enhance potency or selectivity. nih.gov
Scaffold ElaborationC-2 and N-1 PositionsIntramolecular cyclization of a C-3 precursorFused pyrazino-indole systemsCreate structurally novel and complex scaffolds with different therapeutic targets. nih.gov

These synthetic modifications allow researchers to systematically probe the chemical features of this compound that are essential for its function and to potentially develop more potent or selective compounds. mdpi.comnih.gov

Development of Novel Synthetic Approaches for this compound Scaffolds

The construction of the this compound scaffold, a substituted 1-methoxyindole, relies on the broader field of indole synthesis, which has evolved significantly over time. chim.itresearchgate.net

Historically, classical methods such as the Fischer, Bischler, and Hemetsberger indole syntheses have been the foundational strategies for preparing a wide variety of indole cores, including methoxy-activated indoles. chim.it These methods typically involve the cyclization of substituted phenylhydrazones or anilines under harsh conditions.

More recent developments have focused on creating indole scaffolds with greater efficiency, atom economy, and control. Modern synthetic chemistry provides powerful tools for this purpose. For instance, metal-catalyzed cross-coupling reactions and ring-closing metathesis have become powerful tools in the synthesis of complex macrocycles and fused systems containing an indole unit. researchgate.net

For scaffolds like this compound, novel approaches often focus on the late-stage functionalization of a pre-formed indole ring or the development of multi-component reactions. An example of a modern, efficient approach is the use of base-mediated, metal-free intramolecular alkylation to create complex fused indole systems like 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indoles. nih.govresearchgate.net This highlights a shift towards more sophisticated and "green" synthetic strategies. Furthermore, advanced techniques like benzyne-centered three-component coupling reactions represent the cutting edge of building heavily substituted aromatic systems, a concept applicable to the creation of novel and complex phytoalexin analogues. organic-chemistry.org These advanced methodologies allow for the rapid assembly of molecular complexity from simple starting materials, accelerating the discovery of new biologically active compounds based on the this compound scaffold.

Biological Activity and Molecular Mechanisms of Caulilexin B

Antifungal Activity and Efficacy Spectrum

Caulilexin B has demonstrated notable antifungal properties against several economically significant plant pathogenic fungi. nih.gov

Inhibition of Pathogenic Fungi (e.g., Leptosphaeria maculans, Rhizoctonia solani, Sclerotinia sclerotiorum)

Antifungal Activity of Caulilexin Congeners

Compound Target Fungi Concentration Inhibition Rate
Caulilexin A Leptosphaeria maculans 5 x 10⁻⁴ M 55%
Caulilexin A Sclerotinia sclerotiorum 5 x 10⁻⁴ M 100%
Caulilexin A Rhizoctonia solani 5 x 10⁻⁴ M 100%
Caulilexin C Rhizoctonia solani 0.5 mM Complete inhibition

Investigation of Antifungal Mechanisms of Action (e.g., interaction with sterol demethylase)

The precise antifungal mechanism of this compound is a subject of ongoing investigation. However, the mechanisms of other antifungal agents provide a framework for potential modes of action. A primary target for many antifungal drugs is the fungal cell membrane, specifically the biosynthesis of ergosterol (B1671047), a vital component. drugbank.com Azole antifungals, for instance, function by inhibiting the cytochrome P450-dependent enzyme 14-alpha-demethylase (CYP51). empendium.comglpbio.comresearchgate.net This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol. empendium.com Inhibition of CYP51 leads to the depletion of ergosterol and an accumulation of toxic 14-alpha-methyl sterols, which disrupts membrane integrity and function, ultimately inhibiting fungal growth. drugbank.comresearchgate.netfrontiersin.org It is plausible that this compound could interfere with this pathway, potentially through interaction with sterol demethylase or other enzymes involved in ergosterol synthesis. nih.govplos.orguniprot.org Another possible mechanism could involve the generation of oxidative damage within the fungal cells, a mode of action observed with antifungals like Amphotericin B. frontiersin.org Further research is necessary to elucidate the specific molecular interactions of this compound.

Antiproliferative and Cytotoxic Effects

In addition to its antifungal properties, this compound and related indole (B1671886) phytoalexins have been evaluated for their potential antiproliferative and cytotoxic effects against various cancer cell lines. mdpi.comsemanticscholar.org

Evaluation Against Various Cancer Cell Lines in Vitro

Indole phytoalexins, the class of compounds to which this compound belongs, have demonstrated antiproliferative activity against a range of human cancer cell lines in vitro. mdpi.comsemanticscholar.orgresearchgate.net While specific data for this compound against a panel of cell lines is not extensively detailed in the provided search results, the activity of related compounds suggests a potential for similar effects. For example, the related indole phytoalexin, Camalexin (B168466), has shown activity against the SKBr3 human breast carcinoma cell line. mdpi.com Furthermore, other indole phytoalexins have been tested against Jurkat, CEM, MCF-7, and HeLa cancer cell lines. mdpi.com The antiproliferative effects of these compounds are often evaluated using assays like the MTT assay or the sulforhodamine B (SRB) assay to determine the half-maximal inhibitory concentration (IC₅₀). semanticscholar.orgmdpi.comfrontiersin.org

Reported Antiproliferative Activity of Related Indole Phytoalexins

Compound/Extract Cell Line Assay Result (IC₅₀)
Camalexin SKBr3 (human breast carcinoma) Not specified 2.7 µmol/L
Melphalan (comparison) SKBr3 (human breast carcinoma) Not specified 13.0 µmol/L
Cisplatin (comparison) SKBr3 (human breast carcinoma) Not specified 7.4 µmol/L
Clausine-B HeLa (cervical cancer) Not specified 22.90 μg/mL
Clausine-B MDA-MB-231 (breast cancer) Not specified 21.50 μg/mL
Clausine-B CAOV3 (ovarian cancer) Not specified 27.00 μg/mL
Clausine-B HepG2 (hepatic cancer) Not specified 28.94 μg/mL

Mechanistic Elucidation of Antiproliferative Action (e.g., cell cycle modulation, apoptosis induction, Reactive Oxygen Species generation, transcription factor modulation)

The mechanisms underlying the antiproliferative action of indole phytoalexins are multifaceted and appear to involve the modulation of several key cellular processes. mdpi.com

Cell Cycle Modulation : Indole phytoalexins can interfere with the normal progression of the cell cycle. mdpi.commdpi.comfrontiersin.org The cell cycle is a tightly regulated process involving cyclin-dependent kinases (CDKs) and cyclins, which drive the cell through different phases (G1, S, G2, M). youtube.comgenome.jp Some anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, such as the G1/S or G2/M transitions, preventing cancer cells from dividing. khanacademy.orgnih.gov Studies on related compounds suggest that they can alter the expression and activity of cell cycle regulators. mdpi.com For instance, some phytoalexins have been shown to induce an accumulation of cells in the S-phase and a reduction in the G2/M phase population. mdpi.com

Apoptosis Induction : A primary mechanism of many anticancer agents is the induction of apoptosis, or programmed cell death. bio-rad-antibodies.com This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. bio-rad-antibodies.com Key events in apoptosis include the activation of caspases, DNA fragmentation, and chromatin condensation. wikipedia.orgkumc.edu Evidence suggests that indole phytoalexins can induce apoptosis in cancer cells. mdpi.comsemanticscholar.org This may involve the modulation of transcription factors that regulate apoptosis. mdpi.com

Reactive Oxygen Species (ROS) Generation : The generation of reactive oxygen species (ROS) is another potential mechanism contributing to the cytotoxic effects of some compounds. Excessive ROS can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, which can trigger apoptosis.

Transcription Factor Modulation : The antiproliferative activity of indole phytoalexins is thought to be more a result of modulating the activity of transcription factors that regulate the cell cycle, cell differentiation, and apoptosis, rather than direct interaction with DNA. mdpi.com Transcription factors such as p53 play a crucial role in responding to cellular stress and can halt the cell cycle or initiate apoptosis. youtube.com

Other Biological Activities under Investigation (excluding clinical data)

Beyond their established antifungal and potential antiproliferative effects, indole phytoalexins as a class have been reported to possess other biological activities. These include antimicrobial and antiplasmodial activities. thieme-connect.com Some have also been investigated for their potential as cancer chemopreventive agents. semanticscholar.orgresearchgate.net It is important to note that these investigations are in preclinical stages, and no clinical data is available for this compound.

Structure Activity Relationship Sar Studies of Caulilexin B and Its Analogues

Identification of Pharmacophores and Key Structural Motifs for Biological Activity

The biological activity of Caulilexin B, a sulfur-containing indole (B1671886) phytoalexin, is intrinsically linked to its unique chemical architecture. Phytoalexins are antimicrobial compounds produced by plants in response to stress, and their efficacy is determined by specific structural features. nih.gov For this compound and its congeners, the core pharmacophore—the essential three-dimensional arrangement of functional groups required for biological interaction—can be inferred by comparing their structures and activities.

This compound is part of a family of related compounds, including Caulilexin A and Caulilexin C, all isolated from cauliflower (Brassica oleracea var. botrytis). nih.gov The fundamental structural framework of these molecules is an indole ring system, which is a common feature in many bioactive natural products. preprints.orgnih.gov The key structural motifs believed to be critical for the antifungal activity of the caulilexins include:

The Indole Nucleus: This bicyclic aromatic system is a foundational element for many phytoalexins and is considered essential for their activity. nih.gov

The Dithiocarbamate-derived side chain at C3: The side chain attached to the third position of the indole ring is a defining characteristic. In this compound, this is a thiazolidine-2-thione moiety formed via an intramolecular cyclization. This sulfur-rich group is a key contributor to its biological profile.

The Methoxy (B1213986) Group at the N1 Position: The presence of a methoxy group on the indole nitrogen (N1) is a distinguishing feature of this compound and C, separating them from many other indole phytoalexins. This group can influence the molecule's electronic properties, lipophilicity, and metabolic stability.

A comparison between Caulilexins A, B, and C provides direct insight into the importance of these motifs. All three compounds were found to possess antifungal activity against pathogenic fungi such as Leptosphaeria maculans, Rhizoctonia solani, and Sclerotinia sclerotiorum. nih.gov The primary structural difference between Caulilexin A and this compound is the substituent on the indole nitrogen; Caulilexin A has a hydrogen atom (N-H), while this compound has a methoxy group (N-OCH3). nih.gov This highlights the N1 position as a site for modification that impacts the degree of activity.

The following table summarizes the structural features of Caulilexins A, B, and C.

CompoundSubstituent at N1Side Chain at C3Key Structural Feature
Caulilexin A-H-CH2-S-CS-S-CH3 (dithiocarbamate derivative) leading to a thiazolidine-2-thione ringIndole with N-H
This compound-OCH3-CH2-S-CS-S-CH3 (dithiocarbamate derivative) leading to a thiazolidine-2-thione ringN-methoxy indole
Caulilexin C-OCH3-CH2-S-CS-NH-CH3 (isothiocyanate derivative)N-methoxy indole with a modified side chain

Influence of Substituent Effects on Bioactivity Profiles

The effect of different substituents on the core structure of this compound can significantly alter its biological activity. This is a central principle of medicinal chemistry, where modifications are made to a lead compound to optimize its properties. wikipedia.orgnih.gov Analysis of naturally occurring caulilexins and synthetic analogues of related phytoalexins reveals several key trends.

The primary point of comparison is the antifungal activity of Caulilexins A, B, and C. In assays against the fungus Leptosphaeria maculans, Caulilexin A (with an N-H group) showed the highest potency, causing 85% fungal growth inhibition at a concentration of 100 µg/mL. This compound (N-OCH3) and Caulilexin C (N-OCH3 and modified side chain) showed moderate activity, with 50% and 45% inhibition, respectively, at the same concentration. nih.gov This suggests that the N-methoxy group in this compound, while compatible with activity, may result in slightly lower potency compared to the unsubstituted N-H of Caulilexin A against this particular pathogen.

The following data table, derived from published research, illustrates the differing antifungal activities. nih.gov

CompoundAntifungal Activity (% Inhibition of L. maculans at 100 µg/mL)
Caulilexin A85%
This compound50%
Caulilexin C45%

Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking)

While specific computational studies focused solely on this compound are not widely published, the methodologies of Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are standard tools for analyzing compounds of this class. nih.gov These in silico techniques provide valuable insights into the SAR of indole derivatives by correlating their structural features with their biological activities. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For a set of this compound analogues, a QSAR model would be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to correlate them with measured antifungal or cytotoxic potency. mdpi.com Such models can predict the activity of newly designed compounds before their synthesis, saving time and resources. For related indole phytoalexins, QSAR studies have helped identify which physicochemical properties are most critical for their anticancer activity. nih.govnih.gov

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ekb.egnih.gov If the biological target of this compound were known (e.g., a specific fungal enzyme), molecular docking could be used to simulate its binding mode within the enzyme's active site. This would allow researchers to visualize key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex. These insights are invaluable for understanding the mechanism of action and for designing new analogues with improved binding affinity. mdpi.com Docking studies on other indole-based compounds have successfully elucidated binding patterns and guided the design of more potent inhibitors. tandfonline.com

These computational approaches complement experimental SAR studies by providing a theoretical framework to explain observed activity trends and by guiding the rational design of the next generation of this compound analogues.

Metabolic Pathways and Biotransformation of Caulilexin B

Detoxification Mechanisms by Plant Pathogens

Plant pathogenic fungi, including economically important species like Leptosphaeria maculans, Rhizoctonia solani, and Sclerotinia sclerotiorum, are known to possess diverse enzymatic activities that enable them to metabolize and detoxify cruciferous phytoalexins, thereby reducing their antifungal efficacy and facilitating pathogen invasion. psu.edursc.orgresearchgate.net While Caulilexin B exhibits antifungal activity against these specific pathogens, detailed enzymatic reactions and the precise metabolic products of its detoxification by these fungi are not extensively reported in the accessible literature. nih.gov

However, the general strategies employed by these pathogens to detoxify other cruciferous phytoalexins provide insights into potential mechanisms that might apply to this compound:

Glucosylation: Sclerotinia sclerotiorum is particularly noted for detoxifying strongly antifungal phytoalexins, such as brassilexin (B120129) and sinalexin, through glucosylation. This process involves the addition of a glucose molecule to the phytoalexin, typically rendering it less toxic. psu.edursc.org This mechanism is considered unusual among plant pathogens. psu.edu

Hydrolysis and Reduction: Leptosphaeria maculans isolates have been shown to detoxify other phytoalexins, like wasalexins A and B, through reduction or hydrolysis followed by reduction. cabidigitallibrary.org This pathogen utilizes enzymes such as brassinin (B1667508) oxidase (BOLm) and brassinin hydrolase (BHLm) to break down compounds like brassinin. rsc.org

Oxidation: Rhizoctonia solani detoxifies camalexin (B168466), another cruciferous phytoalexin, via oxidation to 5-hydroxycamalexin. frontiersin.org This suggests that oxidative enzymes could play a role in the detoxification of other indole-based phytoalexins. frontiersin.org

The ability of these fungi to transform phytoalexins into less inhibitory compounds is a critical factor in their virulence and contributes to the susceptibility of host plants to disease. researchgate.net

The following table summarizes the general detoxification mechanisms observed for cruciferous phytoalexins by key plant pathogens:

Plant PathogenGeneral Detoxification Mechanisms Observed (for other cruciferous phytoalexins)Examples of Phytoalexins Detoxified (not exclusively this compound)
Sclerotinia sclerotiorumGlucosylation, non-glucosylating pathwaysBrassilexin, Sinalexin, Brassinin, Spirobrassinin, Camalexin
Leptosphaeria maculansReduction, Hydrolysis, OxidationWasalexin A, Wasalexin B, Brassinin, Cyclobrassinin, Brassilexin
Rhizoctonia solaniOxidation, HydroxylationCamalexin, Cyclobrassinin, Brassicanal A

Metabolism and Biotransformation in Host Plants

This compound is synthesized de novo in cauliflower (Brassica oleracea var. botrytis) in response to elicitation, such as exposure to UV light, as a component of the plant's induced defense system. nih.gov Phytoalexins, including this compound, are secondary metabolites, meaning they are not directly involved in primary metabolic processes like growth and development but serve specialized functions, such as defense. funaab.edu.ngresearchgate.net

While the biosynthesis of this compound as a defense compound is established, detailed information regarding its subsequent metabolism or biotransformation within the host plant (e.g., its degradation, conjugation, or further modification once its defensive role is complete or if it needs to be recycled) is not widely documented in the available scientific literature. Plants employ various biotransformation reactions, often enzymatic, to convert secondary metabolites into new compounds, which can involve processes like hydroxylation, oxidation, and glycosylation. funaab.edu.ng These general plant metabolic pathways are crucial for managing the plant's chemical arsenal, but specific pathways for the catabolism or further anabolism of this compound within Brassica oleracea remain an area requiring further investigation.

Advanced Research Methodologies Applied to Caulilexin B Studies

Spectroscopic Techniques for Structural Characterization (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique that offers high-resolution, atomic-level structural information. creative-biostructure.com Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely employed to determine the arrangement of hydrogen and carbon atoms, respectively, within a molecule. creative-biostructure.comchemrxiv.org Advanced multidimensional NMR techniques (e.g., 2D NMR) can further provide detailed insights into molecular structure and connectivity, crucial for confirming the structure of novel natural products. creative-biostructure.comnih.gov

Mass Spectrometry (MS): MS is utilized to determine the molecular weight of a compound and to deduce its elemental composition and structural elements through fragmentation patterns. lehigh.edusolubilityofthings.com High-resolution mass spectrometry (HRMS) is particularly valuable for confirming molecular formulas with high precision. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrational motions of atoms within chemical bonds. creative-biostructure.comsolubilityofthings.com Characteristic absorption bands in the IR spectrum can indicate the presence of specific groups, such as N-H or C≡N, as seen in the characterization of related indole (B1671886) phytoalexins. chemrxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing insights into electronic transitions within a molecule. creative-biostructure.comsolubilityofthings.com This technique is particularly sensitive to conjugated π-bond systems and chromophores and is also widely used for the quantitative analysis of substances. lehigh.educreative-biostructure.com

The combination of these spectroscopic methods allows for a comprehensive and accurate determination of the chemical structure of compounds like Caulilexin B. lehigh.edusolubilityofthings.com

Chromatographic Methods for Isolation, Purification, and Analysis (e.g., High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and MS)

Chromatographic methods are fundamental for the isolation, purification, and analysis of natural products from complex biological matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used analytical technique that separates components of a mixture based on their chemical and physical properties. measurlabs.com Reversed-phase HPLC columns are commonly employed for the analysis of various natural compounds. anjs.edu.iqresearchgate.net

HPLC with Diode Array Detection (DAD): HPLC-DAD is frequently used for the quantification and characterization of components. measurlabs.com The DAD scans the sample across the ultraviolet and visible light spectrum, measuring the absorption of each wavelength as components elute from the column, providing a spectral fingerprint that aids in identification and purity assessment. measurlabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS/HPLC-MS): Coupling HPLC with mass spectrometry (LC-MS or HPLC-MS) enhances analytical capabilities by providing both separation and highly sensitive detection based on the mass-to-charge ratio of ions. measurlabs.com This combination is particularly useful for identifying unknown components and quantifying trace levels of compounds due to its increased sensitivity compared to DAD alone. measurlabs.comd-nb.info

Preparative Chromatography: Techniques like flash chromatography are convenient for the preparative separation and isolation of pure compounds from raw extracts, enabling the acquisition of sufficient quantities for further structural and biological studies. researchgate.net The isolation of indole phytoalexins, including related caulilexins, from plant extracts often involves column chromatography. chemrxiv.org

These chromatographic approaches are critical for obtaining this compound in a pure form necessary for subsequent detailed investigations.

In Vitro Assays for Biological Activity Profiling (e.g., MTT Assay for cell viability)

In vitro assays are essential for profiling the biological activities of compounds like this compound, providing initial insights into their potential therapeutic or inhibitory effects.

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method used to assess cell viability, proliferation, and cytotoxicity. abcam.comnih.gov This assay is based on the principle that metabolically active cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals through the action of mitochondrial dehydrogenases. abcam.comnih.gov The amount of formazan produced, quantified spectrophotometrically, is directly proportional to the number of viable cells. abcam.comnih.gov

Application to Phytoalexins: Indole phytoalexins, including those related to this compound, have been reported to exhibit antiproliferative activities against human cancer cell lines. researchgate.net For example, chalcomoracin, another natural product, has shown cytotoxic activities against human cancer cell lines, with its effects evaluated using the MTT assay. mdpi.com Such assays are crucial for screening the biological potential of natural compounds and identifying those with promising activities.

Molecular Biology and Cell-Based Techniques for Mechanistic Studies

While specific direct applications to this compound for mechanistic studies are not detailed in the provided information, molecular biology and cell-based techniques are broadly applied to understand the underlying mechanisms of action of bioactive compounds, especially in the context of cell proliferation, cytotoxicity, and metabolic activity. nih.gov For indole phytoalexins, understanding their molecular mechanisms and structure-activity relationships is vital for developing new analogs with improved biological profiles. researchgate.net These techniques can involve:

Gene Expression Analysis: Studying how a compound affects the expression of specific genes related to cell growth, apoptosis, or stress responses.

Protein Interaction Studies: Investigating how the compound interacts with specific proteins or enzymes within the cell.

Cellular Pathway Analysis: Elucidating which signaling pathways are activated or inhibited by the compound.

Microscopy: Observing morphological changes in cells or specific cellular events induced by the compound.

Molecular Docking Studies: Computational approaches, often combined with experimental data, can predict how a compound binds to its biological target, providing insights into its mode of action. nih.gov

These advanced techniques allow researchers to move beyond simply observing an effect to understanding how and why a compound exerts its biological activity at a cellular and molecular level.

Chemoinformatics and Computational Chemistry for Design and Analysis

Chemoinformatics and computational chemistry are increasingly integrated into natural product research, offering powerful tools for the design, analysis, and optimization of chemical compounds. bioinfopublication.orgsathyabama.ac.in

Chemoinformatics: This field leverages information technology to manage, retrieve, analyze, and visualize chemical information. bioinfopublication.org It is crucial for handling the vast amounts of data generated in chemical research, particularly from high-throughput screening and combinatorial synthesis. nih.gov Chemoinformatics aids in understanding structure-activity relationships (SAR) by processing chemical structures and their associated biological activities, helping to identify patterns and predict properties of novel compounds. nih.gov

Computational Chemistry: This branch uses computer simulations and theoretical chemistry methods to predict structures and properties of molecules. sathyabama.ac.in Key applications include predicting how strongly a molecule will bind to a biological target. sathyabama.ac.in Methods such as molecular mechanics, molecular dynamics simulations, and quantum chemistry calculations are employed to model molecular conformations and interactions. sathyabama.ac.inresearchgate.net

Drug Design and Optimization: In the context of drug discovery, computational methods are used for hit identification and lead generation and optimization. researchgate.net They can help in designing novel compounds from scratch or optimizing existing ones by predicting properties like binding affinity, specificity, off-target effects, toxicity, and pharmacokinetic profiles. sathyabama.ac.in While specific computational studies on this compound are not detailed, these methodologies are broadly applicable to indole phytoalexins to explore their chemical space and design analogs with improved biological activities. researchgate.netnih.gov

These computational tools complement experimental approaches by enabling rapid screening, prediction, and optimization, thereby accelerating the discovery and development process for natural products and their derivatives.

Future Perspectives and Research Directions for Caulilexin B

Comprehensive Elucidation of Molecular Targets and Pathways

A critical direction for future research is the complete identification of the molecular targets and signaling pathways modulated by Caulilexin B. While its antifungal properties are established, the precise mechanisms underlying these effects are not fully understood. nih.govresearchgate.net Future investigations should move beyond observational studies of antifungal activity to pinpoint the specific cellular components with which this compound interacts.

Understanding these mechanisms is paramount for developing new analogs with improved biological profiles. mdpi.comresearchgate.net Techniques such as affinity chromatography, proteomics, and transcriptomics could be employed to identify protein binding partners and downstream genetic responses. For instance, studies on related indole (B1671886) phytoalexins like camalexin (B168466) have identified key roles for cytochrome P450 enzymes in their biosynthesis, suggesting a potential area of investigation for Caulilexins. plos.org Similarly, exploring its impact on major signaling pathways involved in cell proliferation and inflammation, such as NF-κB, JAK-STAT, or PI3K/Akt/mTOR, could reveal novel therapeutic applications, as has been suggested for the related compound brassinin (B1667508). mdpi.com The current lack of detailed knowledge on the molecular action of this compound underscores the necessity for in-depth mechanistic studies under both in vitro and in vivo conditions. mdpi.com

Rational Design and Synthesis of Highly Potent and Selective Analogues

The development of synthetic analogues of this compound is a promising avenue for enhancing its inherent biological activities. researchgate.net The isolation of natural phytoalexins from plants often yields insufficient quantities for extensive biological screening, making chemical synthesis a crucial tool for further research. mdpi.comresearchgate.net

Future research will focus on rational drug design based on structure-activity relationships (SAR). mdpi.comresearchgate.net By systematically modifying the chemical structure of this compound, researchers can aim to create derivatives with increased potency, greater selectivity towards target pathogens or cells, and improved stability. For example, SAR studies on camalexin have shown that the fusion of a benzene (B151609) ring to its thiazole (B1198619) moiety significantly enhances its cytotoxic effects. mdpi.com Similar strategic modifications to the this compound scaffold could lead to the development of novel compounds with superior performance. This process involves creating a library of analogues and screening them to identify which structural features are essential for their biological effects, ultimately leading to more effective and targeted applications. researchgate.net

Potential Applications in Agricultural Research and Phytopathology

As a phytoalexin, this compound's primary role in nature is to defend the plant against pathogens. mdpi.com This inherent function makes it a strong candidate for development as a natural fungicide in agriculture. Caulilexins A, B, and C have demonstrated notable antifungal activity against economically significant plant pathogens. cabidigitallibrary.orgnih.gov

Future research should focus on several key areas to harness this potential:

Broad-Spectrum Activity: Conducting extensive screening of this compound against a wider array of plant pathogens to determine the full scope of its protective capabilities.

Mechanism of Fungal Inhibition: Investigating the specific mode of action against fungi, such as potential docking with key enzymes like cytochrome P450 14α-sterol demethylase (CYP51), which is a target for some antifungal agents. nih.gov

Optimizing Application: Developing effective formulations and delivery methods for applying this compound or its potent analogues in field conditions to protect crops. This could involve exploring its induction in plants through stressors like UV treatment, which is known to stimulate phytoalexin production. researchgate.net

The use of naturally derived compounds like this compound offers a promising alternative to synthetic fungicides, potentially reducing the environmental impact of agriculture and combating the rise of resistant fungal strains. cabidigitallibrary.org

Pathogen NameTypeSignificance
Leptosphaeria maculansFungusCauses blackleg disease in canola and other brassica crops. cabidigitallibrary.orgnih.gov
Rhizoctonia solaniFungusA soil-borne pathogen with a wide host range, causing damping-off and root rot. cabidigitallibrary.orgnih.gov
Sclerotinia sclerotiorumFungusCauses white mold, affecting a broad range of crops including soybeans, sunflowers, and canola. cabidigitallibrary.orgnih.gov

Exploration of Broader Biological and Therapeutic Potentials

Beyond its role in plant defense, this compound and other indole alkaloids warrant investigation for a wider range of biological activities. nih.gov Research on related phytoalexins has revealed significant potential in areas such as cancer research and anti-inflammatory applications, suggesting that this compound may possess similar properties. mdpi.commdpi.com

For instance, many indole phytoalexins, which are secondary metabolites synthesized by plants as a defense mechanism, have shown promising antiproliferative activity against various cancer cell lines in vitro. mdpi.comresearchgate.net The mechanisms often involve inducing apoptosis (programmed cell death) and inhibiting cell cycle progression. mdpi.com While the specific anticancer properties of this compound are currently unknown, its structural similarity to other biologically active indole alkaloids makes this a compelling area for future study. mdpi.comresearchgate.net

Furthermore, some phytoalexins have demonstrated anti-inflammatory effects. nih.gov Arvelexin, another phytoalexin found in Brassica rapa alongside caulilexins, has been shown to suppress the expression of pro-inflammatory genes. nih.gov Future preclinical research could explore whether this compound exhibits similar anti-inflammatory activity by investigating its effects on inflammatory pathways and mediator production in cell-based assays. This exploration could open up new, non-clinical therapeutic avenues for this versatile compound.

Q & A

Basic: What experimental design considerations are critical for studying Caulilexin B's bioactivity?

Answer:

  • Reproducibility: Ensure experimental methods are described in sufficient detail (e.g., solvent purity, reaction conditions) to enable replication. Include standardized protocols for bioassays, such as concentration ranges and control groups .
  • Data Structuring: Use tables to present raw bioactivity data (e.g., IC₅₀ values, dose-response curves) with clear column headings and footnotes explaining abbreviations or statistical methods .
  • Supporting Information: Upload large datasets (e.g., NMR spectra, chromatograms) as supplementary files, adhering to journal guidelines for file formats and metadata .

Basic: How should researchers validate the purity and structural identity of synthesized this compound?

Answer:

  • Multi-Method Characterization: Combine HPLC for purity assessment (>95%), HRMS for molecular formula confirmation, and 1D/2D NMR for structural elucidation. Cross-reference spectral data with published literature for known analogs .
  • Elemental Analysis: Required for novel derivatives to confirm stoichiometry. Report deviations <0.4% for C, H, N .
  • Negative Controls: Include samples with deliberate impurities to test sensitivity of analytical methods .

Basic: What strategies optimize literature reviews for this compound-related studies?

Answer:

  • Keyword Optimization: Use Boolean operators (e.g., "this compound" AND "biosynthesis") and truncation (e.g., bioactiv*) to capture variant terms. Prioritize high-impact journals via Google Scholar’s citation ranking .
  • Gap Analysis: Identify contradictions in reported bioactivity (e.g., conflicting IC₅₀ values across studies) to formulate focused research questions .
  • Ethical Sourcing: Exclude non-peer-reviewed platforms (e.g., ) and prioritize datasets with clear experimental protocols .

Advanced: How can researchers resolve contradictions in this compound's reported mechanisms of action?

Answer:

  • Meta-Analysis Framework: Systematically compare studies by variables such as cell lines (e.g., HeLa vs. HEK293), assay durations, and solvent effects (e.g., DMSO concentration impacts). Use statistical tools (e.g., ANOVA) to quantify variability .
  • Dose-Response Reevaluation: Replicate conflicting experiments under standardized conditions, documenting environmental factors (e.g., temperature, pH) often overlooked in initial reports .
  • Pathway Mapping: Employ cheminformatics tools (e.g., SwissTargetPrediction) to identify off-target interactions that may explain divergent results .

Advanced: What methodologies improve the yield and scalability of this compound synthesis?

Answer:

  • Reaction Optimization: Use design-of-experiments (DoE) approaches to test variables (e.g., catalyst loading, solvent polarity). Report yields as mean ± SD from ≥3 independent trials .
  • Green Chemistry Metrics: Calculate E-factors and atom economy to justify environmentally sustainable routes. Compare with established protocols for similar alkaloids .
  • Scalability Trials: Pilot multi-gram syntheses with rigorous purification (e.g., flash chromatography vs. recrystallization) and document scalability limits (e.g., column load capacity) .

Advanced: How can computational models predict this compound's interactions with non-target proteins?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding poses against off-target receptors (e.g., cytochrome P450 enzymes). Validate with experimental IC₅₀ correlations .
  • MD Simulations: Run 100-ns trajectories to assess binding stability under physiological conditions (e.g., solvation, ionic strength). Analyze RMSD and hydrogen-bond persistence .
  • False-Positive Mitigation: Cross-validate predictions with orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.